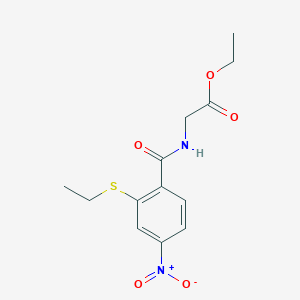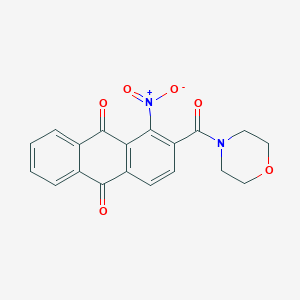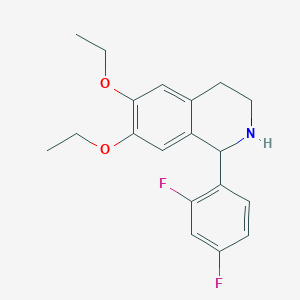![molecular formula C19H20N2O7 B15007030 3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Ethoxy-Methoxy Phenyl Intermediate
- Starting with a phenol derivative, ethylation and methylation reactions are carried out to introduce the ethoxy and methoxy groups, respectively.
- Reagents: Ethyl iodide, methyl iodide, and a base such as potassium carbonate.
- Conditions: Reflux in an appropriate solvent like acetone or dimethylformamide.
-
Nitration of the Phenyl Ring
- The nitration of the phenyl ring is achieved using a nitrating mixture (concentrated sulfuric acid and nitric acid).
- Conditions: Controlled temperature to avoid over-nitration.
-
Formation of the Formamido Group
- The introduction of the formamido group is typically done through a formylation reaction followed by amination.
- Reagents: Formic acid or formyl chloride, followed by an amine source.
-
Coupling with Propanoic Acid
- The final step involves coupling the intermediate with propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
- Conditions: Room temperature to mild heating in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up considerations to ensure safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- The nitro group can be reduced to an amino group.
- Common reagents: Hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions.
- Common reagents: Halogens (chlorine, bromine), sulfonation agents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Explored for its anti-inflammatory and analgesic properties.
Diagnostic Tools: Potential use in imaging and diagnostic assays.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid
- 3-(4-Ethoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoic acid
- 3-(4-Ethoxy-3-methoxyphenyl)-3-[(4-aminophenyl)formamido]propanoic acid
Uniqueness
- Functional Groups : The presence of both ethoxy and methoxy groups on the phenyl ring provides unique chemical properties.
- Reactivity : The combination of nitro and formamido groups allows for diverse chemical reactions.
- Applications : Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C19H20N2O7 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C19H20N2O7/c1-3-28-16-9-6-13(10-17(16)27-2)15(11-18(22)23)20-19(24)12-4-7-14(8-5-12)21(25)26/h4-10,15H,3,11H2,1-2H3,(H,20,24)(H,22,23) |
Clé InChI |
FUVYNXBTVVNTJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)

![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)

![3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranose](/img/structure/B15006999.png)

![7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007009.png)
![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)

![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
